N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
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Description
N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research by Gangjee et al. (2008) highlights a class of compounds including N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee, Qiu, Li, & Kisliuk, 2008). These enzymes are crucial in the synthesis of DNA and RNA, making this compound potentially valuable for cancer therapy.
Antitumor Activities
A study conducted by Hafez and El-Gazzar (2017) delves into the synthesis of various derivatives of thieno[3,2-d]pyrimidine, which include structures similar to this compound. These compounds have shown potent antitumor activities against multiple human cancer cell lines, indicating their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Antibacterial Applications
Siddiqui et al. (2014) explored the synthesis and pharmacological evaluation of derivatives that are structurally related to this compound. These derivatives displayed significant antibacterial activity against various bacterial strains, highlighting another potential application area for this compound (Siddiqui et al., 2014).
Spectroscopic and Structural Analysis
The work of Jenepha Mary et al. (2022) focuses on the spectroscopic characterization of molecules closely related to this compound. This research provides valuable insights into the molecular structure and electronic interactions of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Jenepha Mary, Pradhan, & James, 2022).
Properties
IUPAC Name |
N-butyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c1-3-5-11-23(4-2)17(25)13-28-20-22-16-10-12-27-18(16)19(26)24(20)15-8-6-14(21)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIHZAEIPNNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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